molecular formula C13H11IO B12561758 2-Iodo-4'-methoxy-1,1'-biphenyl CAS No. 197292-94-7

2-Iodo-4'-methoxy-1,1'-biphenyl

Cat. No.: B12561758
CAS No.: 197292-94-7
M. Wt: 310.13 g/mol
InChI Key: FYFZFFBAOKJZDJ-UHFFFAOYSA-N
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Description

2-Iodo-4'-methoxy-1,1'-biphenyl (CAS: 50597-88-1) is a substituted biphenyl compound featuring an iodine atom at the ortho position (C2) of one aromatic ring and a methoxy group at the para position (C4') of the adjacent ring. This compound is notable for its application in palladium-catalyzed direct arylation and cyclization reactions, enabling the synthesis of regioisomeric tetraphenylene derivatives. For example, under standard coupling conditions, it produces mixed tetraphenylenes in a 1:1 ratio, achieving a combined yield of 66% . The structural confirmation of these products relies on X-ray crystallography, often utilizing the SHELX software suite for refinement and analysis .

Properties

CAS No.

197292-94-7

Molecular Formula

C13H11IO

Molecular Weight

310.13 g/mol

IUPAC Name

1-iodo-2-(4-methoxyphenyl)benzene

InChI

InChI=1S/C13H11IO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3

InChI Key

FYFZFFBAOKJZDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4’-methoxy-1,1’-biphenyl typically involves the iodination of 4’-methoxy-1,1’-biphenyl. One common method is the Sandmeyer reaction, where 4’-methoxy-1,1’-biphenyl is first diazotized and then treated with potassium iodide to introduce the iodine atom at the 2-position .

Industrial Production Methods

Industrial production of 2-Iodo-4’-methoxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4’-methoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-Iodo-4'-methoxy-1,1'-biphenyl serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it an essential intermediate in organic synthesis pathways. It can participate in reactions such as:

  • Suzuki-Miyaura Cross-Coupling Reactions : This reaction is significant for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. The presence of the iodine atom facilitates this process by acting as a leaving group .
  • Nucleophilic Substitution Reactions : The methoxy group enhances the reactivity of the compound towards nucleophiles, allowing for further functionalization .

Materials Science

Organic Light-Emitting Diodes (OLEDs)
The compound is utilized in the development of OLED materials, where it functions as a dopant or host material. The incorporation of this compound into OLEDs can enhance their efficiency and stability due to its favorable electronic properties and ability to facilitate charge transport .

Medicinal Chemistry

Potential Biological Activities
Research indicates that this compound may exhibit various biological activities, making it a candidate for drug development. Its structural characteristics allow it to interact with biological targets, potentially leading to therapeutic applications. Studies have explored its efficacy against certain cancer cell lines, suggesting that it may influence pathways related to cell proliferation and apoptosis .

Data Table: Comparative Analysis of Biphenyl Derivatives

Compound NameKey FeaturesApplications
This compound Iodine and methoxy groups enhance reactivityOrganic synthesis, OLEDs, medicinal chemistry
2-Iodo-1,1'-biphenyl Lacks methoxy groupLess versatile in reactions
5-Methoxy-1,1'-biphenyl Lacks iodineLimited use in cross-coupling
2-Iodo-4-methoxy-1,1'-biphenyl Similar structure but different reactivityVaries based on substitution pattern

Case Study 1: Synthesis via Suzuki-Miyaura Coupling

In a study published by the Royal Society of Chemistry, researchers demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions. The study highlighted its ability to couple with various boronic acids to produce biaryl compounds with high yields and selectivity .

A study published in Nature reported on the evaluation of various biphenyl derivatives, including this compound, for their potential anti-cancer properties. The results indicated that this compound exhibited significant cytotoxicity against specific cancer cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Iodo-4’-methoxy-1,1’-biphenyl depends on its application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key analogues identified through chemical databases, along with their similarity scores (0.92–0.94), which quantify structural resemblance:

CAS No. Compound Name Substituent Positions Similarity Score Key Structural Differences
91718-20-6 3-Iodo-4-methoxy-1,1'-biphenyl Iodo (C3), Methoxy (C4) 0.94 Iodo at meta vs. ortho on biphenyl
186583-59-5 1-Iodo-2-methoxy-4-methylbenzene Iodo (C1), Methoxy (C2), Methyl (C4) 0.94 Monocyclic benzene with methyl group
50772-82-2 1-Iodo-2-methoxy-4,5-dimethylbenzene Iodo (C1), Methoxy (C2), Dimethyl 0.92 Dimethyl substitution on monocyclic core

Key Observations :

Regiochemical Impact on Reactivity: The ortho-iodo substitution in this compound facilitates intramolecular coupling reactions, leading to tetraphenylene derivatives . Monocyclic analogues (e.g., 1-Iodo-2-methoxy-4-methylbenzene) lack the biphenyl framework, reducing conjugation and limiting their utility in forming extended π-systems.

Electronic and Steric Effects :

  • Methoxy groups at para positions (as in the main compound) enhance electron-donating resonance effects, stabilizing transition states in cross-coupling reactions. Methyl groups (e.g., in 186583-59-5) introduce steric hindrance without significant electronic modulation.

Synthetic Applications: this compound is explicitly documented in palladium-catalyzed cyclizations, yielding regioisomeric tetraphenylenes . No analogous reactivity is reported for the monocyclic compounds, which are more likely employed in simpler arylations or functionalizations.

Research Findings and Case Studies

  • Tetraphenylene Synthesis : The coupling of this compound produces inseparable regioisomers (2jj and 3jj), which are resolved via recrystallization. X-ray analysis confirmed the structure of 3jj, underscoring the importance of crystallographic tools like SHELXL in structural elucidation .
  • Contrast with Monocyclic Analogues: Compounds such as 1-Iodo-2-methoxy-4-methylbenzene are less complex synthetically due to their single-ring structure and lack of regioisomeric complexity. Their applications are likely confined to straightforward substitution reactions rather than cyclizations.

Biological Activity

2-Iodo-4'-methoxy-1,1'-biphenyl (C13H11IO) is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C13H11IO
Molecular Weight 310.13 g/mol
IUPAC Name 1-Iodo-4-methoxy-2-phenylbenzene
InChI Key WREJODODUCYRLJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)I)C2=CC=CC=C2

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Iodination of 4-Methoxy-1,1'-biphenyl : This involves using iodine and an oxidizing agent like nitric acid or hydrogen peroxide.
  • Suzuki-Miyaura Cross-Coupling Reaction : This method couples 4-methoxy-1,1'-biphenyl with an iodoarene in the presence of a palladium catalyst and a base.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
  • Receptor Modulation : It could interact with receptors that mediate various physiological responses.

Antimicrobial Activity

Recent studies have indicated that biphenyl derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic processes.

Study on Antimicrobial Properties

A study published in MDPI evaluated the antimicrobial efficacy of various biphenyl derivatives against Gram-positive bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 0.015 μg/mL against Staphylococcus pneumoniae and Staphylococcus aureus . This suggests that compounds like this compound could potentially be developed into effective antimicrobial agents.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications in the biphenyl structure significantly influence biological activity. A comparative analysis showed that introducing different substituents at specific positions on the biphenyl ring could enhance potency against resistant bacterial strains . For instance, the presence of iodine and methoxy groups was found to be critical for maintaining high levels of activity.

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